molecular formula C7H8N2O B11922408 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile

1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile

Cat. No.: B11922408
M. Wt: 136.15 g/mol
InChI Key: PMFRHTXYHJOLAB-UHFFFAOYSA-N
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Description

1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cyclopropane ring attached to the aziridine ring, along with a carbonitrile group. Aziridines are known for their high ring strain, which makes them highly reactive and useful intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarbonyl chloride with aziridine-2-carbonitrile in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions with a variety of nucleophiles such as amines, alcohols, and thiols.

    Substitution Reactions: The carbonitrile group can participate in substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic ring-opening.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran

    Catalysts: Lewis acids, bases

Major Products Formed: The major products formed from these reactions include various substituted aziridines, open-chain amines, and other nitrogen-containing heterocycles.

Scientific Research Applications

1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.

    Medicine: Aziridine derivatives have been explored for their potential anticancer and antimicrobial properties.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can open up upon nucleophilic attack, leading to the formation of various products. The carbonitrile group can also participate in reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

  • Aziridine-2-carboxylic acid derivatives
  • Aziridine-2-carboxamide
  • Cyclopropanecarbonyl aziridine

Uniqueness: 1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile is unique due to the presence of both a cyclopropane ring and a carbonitrile group, which impart distinct reactivity and properties compared to other aziridine derivatives. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Biological Activity

1-(Cyclopropanecarbonyl)aziridine-2-carbonitrile is a unique organic compound characterized by its aziridine ring structure combined with a cyclopropanecarbonyl group and a carbonitrile functional group. This compound exhibits significant biological activity primarily due to its electrophilic nature, which allows it to interact with nucleophiles in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound contributes to its reactivity. The aziridine ring introduces considerable ring strain, enhancing its electrophilic character. The compound's ability to undergo nucleophilic attacks makes it a valuable intermediate in synthetic organic chemistry and a candidate for various biological applications.

This compound primarily acts through the alkylation of nucleophilic sites in biomolecules such as DNA and proteins. The following mechanisms are proposed:

  • Covalent Bond Formation : The compound forms covalent bonds with nucleophilic sites on proteins and nucleic acids, disrupting normal cellular processes.
  • Electrophilic Reactivity : Its reactivity towards nucleophiles allows it to potentially serve as an anticancer agent by targeting rapidly dividing cells.

Biological Activity and Therapeutic Potential

Research indicates that this compound has several potential therapeutic applications:

  • Anticancer Activity : Due to its ability to alkylate DNA, this compound may be explored as a lead for developing new anticancer agents. Studies have shown that similar aziridine compounds possess antitumor properties by interfering with DNA replication processes .
  • Enzyme Inhibition : Investigations into the compound's interactions with various enzymes suggest potential roles as enzyme inhibitors, which could be useful in treating diseases where enzyme dysregulation is a factor.
  • Antimicrobial Properties : The structural characteristics of the compound may also lend it antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Nucleophilic Interaction Studies : Research has demonstrated that the compound interacts effectively with biological macromolecules, showcasing its potential for drug development targeting cancer cells.
  • Comparison with Related Compounds : A comparative analysis of similar compounds indicated that those with aziridine structures often exhibit enhanced biological activity due to their unique reactivity profiles. For example:
Compound NameStructure CharacteristicsUnique Features
Aziridine-2-carboxylic acidContains a carboxylic acid groupLess reactive due to reduced strain compared to aziridines with carbonitriles.
Aziridine-2-carboxamideContains an amide functional groupExhibits different reactivity patterns due to resonance stabilization.
N-tosylaziridine-2-carboxylic acidFeatures a tosyl protecting groupIncreased stability and selectivity in reactions.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1-(cyclopropanecarbonyl)aziridine-2-carbonitrile

InChI

InChI=1S/C7H8N2O/c8-3-6-4-9(6)7(10)5-1-2-5/h5-6H,1-2,4H2

InChI Key

PMFRHTXYHJOLAB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CC2C#N

Origin of Product

United States

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